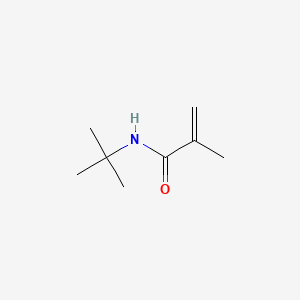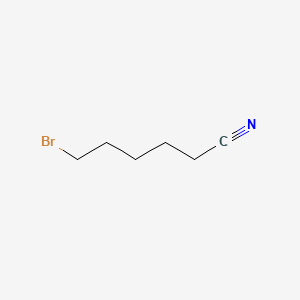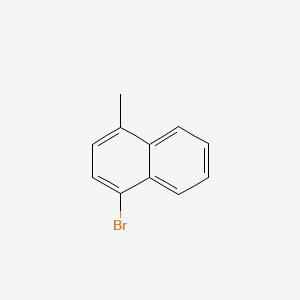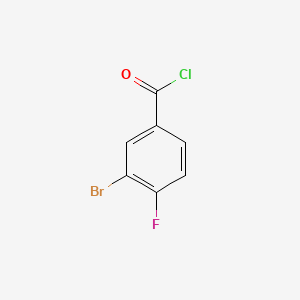
3-溴-4-氟苯甲酰氯
概述
描述
Synthesis Analysis
The synthesis of 3-Bromo-4-fluorobenzoyl chloride and related compounds often involves halogenation reactions, where specific halides are introduced into benzoyl chloride derivatives. For instance, a study on the synthesis of 3-Bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile by bromination, hydrolysis, diazotization, and deamination offers insights into similar synthetic pathways that could be adapted for 3-Bromo-4-fluorobenzoyl chloride (Zhou Peng-peng, 2013).
Molecular Structure Analysis
Molecular structure analysis of halogenated benzoyl chlorides reveals the impact of halogen atoms on the molecular conformation. A study on the gas phase molecular structures of various halobenzoyl chlorides, including fluorobenzoyl and bromobenzoyl derivatives, shows that these molecules can exist in non-planar conformations due to the presence of halogen atoms, which may also apply to 3-Bromo-4-fluorobenzoyl chloride (T. Johansen, P. Dahl, & K. Hagen, 2013).
Chemical Reactions and Properties
The chemical reactivity of 3-Bromo-4-fluorobenzoyl chloride can be inferred from studies on similar compounds. For instance, research on the synthesis of N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide from bromo and fluorobenzoyl chlorides indicates potential reactivities of 3-Bromo-4-fluorobenzoyl chloride in forming complex molecules (Emmanuel S. Akinboye et al., 2009).
Physical Properties Analysis
The physical properties of halogenated benzoyl chlorides like 3-Bromo-4-fluorobenzoyl chloride, such as boiling point, melting point, and solubility, are crucial for their application in chemical syntheses. While specific data on 3-Bromo-4-fluorobenzoyl chloride might not be readily available, related studies provide a framework for understanding these properties.
Chemical Properties Analysis
Chemical properties, including reactivity with various organic and inorganic substrates, stability under different conditions, and susceptibility to hydrolysis, are essential aspects of 3-Bromo-4-fluorobenzoyl chloride's chemistry. Analysis of related compounds, such as the synthesis and reactivity of various fluorobenzoyl and bromobenzoyl derivatives, sheds light on the chemical behaviors that 3-Bromo-4-fluorobenzoyl chloride might exhibit (Ronald H. Szumigala et al., 2004).
科学研究应用
合成和结构分析
- 该化合物已用于合成复杂分子。例如,它在 N-(3-溴-1,4-二氧代-1,4-二氢-2-萘基)-4-氟-N-(4-氟苯甲酰)苯甲酰胺的创建中发挥了作用,其中其结构性质对于最终化合物的构象至关重要 (Akinboye et al., 2009).
在电化学中的应用
- 在电化学领域也值得注意。例如,在离子液体电化学的研究中,鉴别出相关化合物中的杂质氯化物,这突出了了解此类化合物的化学行为的重要性 (Xiao & Johnson, 2003).
药物开发
- 在药物研究中,它已被用于血栓烷受体拮抗剂的可扩展合成,显示了其在药物开发中的潜力 (D. C. W. and Mason, 1998).
分子结构研究
- 它的密切类似物,如 2-氟苯甲酰氯,已被研究以了解它们的分子和构象结构,这对于设计有效的药物至关重要 (Johansen, Dahl, & Hagen, 2013).
化学合成和反应
- 在化学合成中,该化合物及其衍生物通常用作试剂,用于在复杂反应中创建新材料或中间体 (Crooks & Copley, 1993).
安全和危害
3-Bromo-4-fluorobenzoyl chloride is classified as a skin corrosive substance . It can cause severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
属性
IUPAC Name |
3-bromo-4-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHZOCIBMCWXCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217483 | |
| Record name | 3-Bromo-4-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluorobenzoyl chloride | |
CAS RN |
672-75-3 | |
| Record name | 3-Bromo-4-fluorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-fluorobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-4-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-fluorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

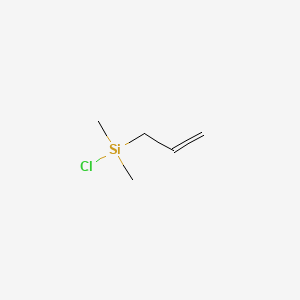


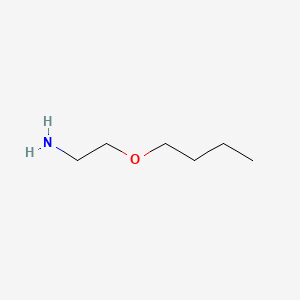



![Acetamide, N-[3-(diethylamino)phenyl]-](/img/structure/B1266038.png)

![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B1266041.png)

